molecular formula C20H24ClNO4 B587903 rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride CAS No. 127017-74-7

rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride

Cat. No.: B587903
CAS No.: 127017-74-7
M. Wt: 377.865
InChI Key: WGRXGIJCIOCNHB-NKGQWRHHSA-N
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Mechanism of Action

Target of Action

It is related to paroxetine , which is a selective serotonin reuptake inhibitor (SSRI) . SSRIs primarily target the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. By inhibiting this transporter, SSRIs increase the extracellular level of the neurotransmitter serotonin, thereby enhancing serotonergic neurotransmission.

Mode of Action

The mode of action of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride is likely similar to that of Paroxetine, given their chemical relation . Paroxetine binds to the serotonin transporter, blocking the reuptake of serotonin and leading to increased serotonin concentrations in the synaptic cleft . This results in prolonged serotonergic effects on the postsynaptic neuron and leads to various downstream effects depending on the specific neural circuitry of the serotonin pathways.

Biochemical Pathways

As an ssri, it is likely to affect the serotonergic pathways in the brain . Increased serotonin in the synaptic cleft can lead to downregulation and desensitization of serotonin receptors in the long term, which is thought to contribute to the therapeutic effects of SSRIs.

Result of Action

As an ssri, its primary effect is to increase the extracellular concentrations of serotonin, which can lead to various downstream effects depending on the specific neural circuitry of the serotonin pathways .

Preparation Methods

The synthesis of rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride involves several steps, starting from the appropriate piperidine derivative. The synthetic route typically includes:

Chemical Reactions Analysis

rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Comparison with Similar Compounds

rac-trans-4-Defluoro-4-methoxy Paroxetine Hydrochloride can be compared with other paroxetine derivatives, such as:

The uniqueness of this compound lies in its specific structural modifications, which may result in different pharmacological properties and applications in research .

Properties

IUPAC Name

(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-(4-methoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4.ClH/c1-22-16-4-2-14(3-5-16)18-8-9-21-11-15(18)12-23-17-6-7-19-20(10-17)25-13-24-19;/h2-7,10,15,18,21H,8-9,11-13H2,1H3;1H/t15-,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRXGIJCIOCNHB-NKGQWRHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCNCC2COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CCNC[C@H]2COC3=CC4=C(C=C3)OCO4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747434
Record name (3S,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-4-(4-methoxyphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127017-74-7
Record name 3-((Benzodioxol-5-yloxy)methyl)-4-(4-methoxyphenyl)piperidine hydrochloride, (3S,4R)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S,4R)-3-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-4-(4-methoxyphenyl)piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-(+/-)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-methoxyphenyl)-piperidine hydrochloride
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Record name 3-((1,3-BENZODIOXOL-5-YLOXY)METHYL)-4-(4-METHOXYPHENYL)PIPERIDINE HYDROCHLORIDE, TRANS-(±)-
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